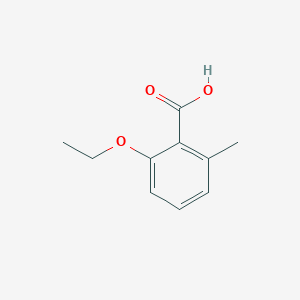

2-Ethoxy-6-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXXGQXDDJKDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541787 | |

| Record name | 2-Ethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-35-1 | |

| Record name | 2-Ethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 6 Methylbenzoic Acid

Established Synthetic Routes and Reaction Conditions

Established synthetic pathways to 2-ethoxy-6-methylbenzoic acid provide reliable methods for its preparation, often relying on classical organic reactions. These routes are characterized by their sequential nature, building the target molecule through a series of well-understood transformations.

Ethylation Strategies Utilizing Ortho-Substituted Benzoic Acid Precursors

A common and direct approach to the synthesis of this compound involves the ethylation of a pre-existing ortho-substituted benzoic acid, specifically 2-hydroxy-6-methylbenzoic acid or its corresponding ester. The Williamson ether synthesis is a cornerstone of this strategy, providing a robust method for the formation of the ether linkage. masterorganicchemistry.comwikipedia.org

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion reacts with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid is first deprotonated by a strong base to form the more nucleophilic phenoxide. This phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the desired ether. To avoid unwanted side reactions with the carboxylic acid group, it is often advantageous to first esterify the carboxylic acid, for example, to its ethyl ester, ethyl 2-hydroxy-6-methylbenzoate. The ethylation of the hydroxyl group is then carried out, followed by hydrolysis of the ester to yield the final carboxylic acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-hydroxy-6-methylbenzoic acid | Ethyl iodide | K₂CO₃ | Acetone | This compound |

| Ethyl 2-hydroxy-6-methylbenzoate | Diethyl sulfate | NaOH | Ethanol/Water | Ethyl 2-ethoxy-6-methylbenzoate |

Multi-Step Derivations from Aromatic Nitro and Amino Compounds

A versatile and widely applicable strategy for the synthesis of substituted benzoic acids, including this compound, begins with aromatic nitro compounds. This multi-step approach offers flexibility in introducing various functional groups through a sequence of reliable transformations. A representative starting material for this pathway is 2-methyl-6-nitrobenzoic acid.

Catalytic Reduction-Hydrogenation of Nitrobenzoic Acid Derivatives

The initial step in this sequence is the reduction of the nitro group to an amine. Catalytic hydrogenation is a highly efficient method for this transformation. google.com The nitro compound, such as 2-methyl-6-nitrobenzoic acid, is dissolved in a suitable solvent and subjected to hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this reduction include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to higher pressures, depending on the specific substrate and catalyst. google.com The reduction is generally clean and provides high yields of the corresponding aminobenzoic acid, in this case, 2-amino-6-methylbenzoic acid.

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Product |

| 2-methyl-6-nitrobenzoic acid | Palladium on Carbon (Pd/C) | Methanol | 1-10 atm | 2-amino-6-methylbenzoic acid |

| 2-methyl-6-nitrobenzoic acid | Platinum on Carbon (Pt/C) | Ethanol | 1-10 atm | 2-amino-6-methylbenzoic acid |

Diazotization, Hydrolysis, and Esterification Sequences to Hydroxybenzoates

The amino group of the newly formed 2-amino-6-methylbenzoic acid can be converted into a hydroxyl group via a diazotization-hydrolysis sequence. google.comscirp.org The amino group is first treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.

This diazonium salt is generally unstable and is directly hydrolyzed by heating the aqueous solution. The diazonium group is an excellent leaving group and is readily displaced by water to form the corresponding hydroxyl compound, 2-hydroxy-6-methylbenzoic acid. To facilitate subsequent purification and handling, the resulting hydroxybenzoic acid is often converted to its ester, for example, the methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst. google.com

Methylation and Subsequent Hydrolysis Strategies for Analogous Alkoxybenzoic Acids

While the direct synthesis of this compound is the primary focus, the synthesis of its methoxy (B1213986) analogue provides a well-documented and analogous pathway that can be adapted. google.com Following the formation of the hydroxybenzoate ester (e.g., methyl 2-hydroxy-6-methylbenzoate), the phenolic hydroxyl group is alkylated. For the synthesis of the target compound, an ethylating agent would be used instead of a methylating agent.

The ethylation is typically carried out using an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. This reaction yields the corresponding ethyl ether, for example, methyl 2-ethoxy-6-methylbenzoate. The final step is the hydrolysis of the ester group to the carboxylic acid. This is usually achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid to precipitate the final product, this compound. google.com

Directed Ortho-Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful modern synthetic strategy for the regioselective functionalization of aromatic rings. nih.gov This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent.

In the context of synthesizing this compound, a potential starting material could be 1-ethoxy-3-methylbenzene (B1605732). The ethoxy group can act as a directing metalation group, although it is considered a weaker DMG compared to others like amides or carbamates. Treatment of 1-ethoxy-3-methylbenzene with a strong base such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would lead to lithiation at the C2 position. Subsequent quenching of the resulting aryllithium intermediate with carbon dioxide (CO₂), followed by an acidic workup, would introduce a carboxylic acid group at the ortho position, yielding this compound.

| Starting Material | Directing Group | Base/Additive | Electrophile | Product |

| 1-ethoxy-3-methylbenzene | Ethoxy (-OEt) | n-BuLi / TMEDA | Carbon Dioxide (CO₂) | This compound |

| 1-ethoxy-3-methylbenzene | Ethoxy (-OEt) | sec-BuLi / TMEDA | Carbon Dioxide (CO₂) | This compound |

Advanced and Novel Synthetic Pathways

The synthesis of specifically substituted aromatic compounds such as this compound requires precise control over reaction conditions and reagent selection. Modern synthetic organic chemistry offers a variety of advanced methodologies to achieve high selectivity and yield, moving beyond classical approaches to embrace novel catalytic systems and process technologies. These pathways are crucial for accessing complex molecular architectures efficiently and for developing scalable routes for industrial production.

The primary challenge in synthesizing polysubstituted benzene (B151609) rings, such as the one in this compound, lies in achieving the correct regiochemistry. Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution) are paramount. The synthesis must selectively introduce an ethoxy group at the C2 position and a methyl group at the C6 position relative to the carboxylic acid.

Achieving this substitution pattern often involves a multi-step sequence where the directing effects of existing substituents are strategically exploited. For instance, an ortho-lithiation followed by alkylation can be a powerful tool. However, the presence of multiple reactive sites necessitates carefully chosen protective groups and reaction conditions to prevent unwanted side reactions. The success of such a synthesis is heavily reliant on the precise control of steric and electronic factors that govern the reactivity of the aromatic ring.

The structural confirmation of the desired isomer is a critical final step in any regioselective synthesis. Advanced spectroscopic techniques are employed to unambiguously determine the substitution pattern. For example, Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-bond and through-space correlations between protons and carbons, confirming the connectivity and spatial arrangement of the substituents on the benzoic acid scaffold mdpi.com.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic rings, offering a more atom-economical alternative to classical cross-coupling reactions. For the synthesis of this compound, a key step could involve the regioselective introduction of the ethoxy group at a position ortho to the carboxylic acid. Copper-catalyzed reactions are particularly noteworthy in this domain.

A common and effective approach involves the use of a directing group, which chelates to the metal catalyst and positions it in close proximity to a specific C-H bond. For benzoic acid derivatives, the carboxyl group itself can act as a directing group, but its directing ability can be enhanced. Bidentate directing groups, such as 8-aminoquinoline, have proven highly effective in directing copper catalysts to the ortho C-H bond of benzoic acids for various transformations researcher.lifersc.org. While much of the reported research focuses on C-S or C-N bond formation, the underlying principle is applicable to C-O bond formation (ethoxylation) researcher.lifersc.orgnih.gov.

A hypothetical pathway could involve the amidation of a pre-existing methylbenzoic acid with 8-aminoquinoline. The resulting amide would then undergo a copper-catalyzed C-H ethoxylation at the ortho position, directed by the quinoline (B57606) moiety. The final step would be the hydrolysis of the amide to reveal the desired carboxylic acid. This strategy provides excellent regiocontrol, directly functionalizing the C-H bond ortho to the directing group and preventing the formation of other isomers.

| Catalyst System | Directing Group | Transformation | Substrate | Regioselectivity |

| Copper | 8-Aminoquinoline | Sulfonylation | Benzoic Acid Derivatives | Ortho researcher.lifersc.org |

| Rhodium | Carboxylate | Thiolation | Benzoic Acid Derivatives | Ortho rsc.org |

| Copper | Pyridyl | Benzoxylation | 2-Phenylpyridines | Ortho nih.gov |

This table presents examples of metal-catalyzed, directing group-assisted ortho-functionalization on aromatic rings, illustrating strategies analogous to what could be used for ortho-ethoxylation.

Scaling the synthesis of this compound from the laboratory to an industrial scale introduces new challenges related to safety, efficiency, cost, and waste reduction. Optimization focuses on maximizing yield and purity while ensuring the process is robust and environmentally sustainable.

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the industrial synthesis of substituted benzoic acids. google.comrsc.org In a continuous flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs, allowing for superior control over reaction parameters. google.com

A patented continuous oxidation process for preparing substituted benzoic acids highlights the benefits of this technology. google.com By using a continuous flow reactor, such as a coiled tubular reactor, the process achieves 95-100% selectivity for the desired product. google.com This high level of control is possible due to precise management of temperature and pressure, which minimizes the formation of impurities. google.com The technology also enhances safety by minimizing the volume of hazardous reagents at any given time and allows for the integration of automated controls for a more efficient and reliable process. google.com

| Parameter | Optimized Value | Benefit | Source |

| Reactor Type | Coiled Tubular Reactor | Enhanced heat and mass transfer | google.com |

| Temperature | 170°C to 180°C | High reaction rate and selectivity | google.com |

| Pressure | 15 to 25 bar | Control over volatile reagents/products | google.com |

| Product Selectivity | 95-100% | Reduced purification needs, higher yield | google.com |

| Residence Time | 75 seconds | Significantly increased throughput vs. batch | rsc.org |

This table summarizes optimized parameters for the synthesis of substituted benzoic acids using continuous flow reactor technology as described in relevant literature.

Achieving high purity on an industrial scale requires efficient and scalable purification methods. For a crystalline solid like this compound, traditional batch crystallization may not be the most efficient method for large quantities.

Advanced techniques are often implemented to overcome these limitations. In-process purification methods can be integrated into the synthesis itself. For example, the use of surfactants during the reaction can help to control impurity profiles by preventing the formation of colored byproducts. google.com For final purification, continuous crystallization has emerged as a superior alternative to batch methods. In this process, the crude product solution is continuously fed into a crystallizer where conditions are tightly controlled to produce crystals of a specific size and purity, which are then continuously removed. This method leads to a more consistent product quality, higher throughput, and reduced solvent consumption compared to batch crystallization. Other advanced techniques applicable to scale-up include preparative chromatography and membrane-based separation technologies like solvent-resistant nanofiltration, which can be used to remove specific impurities or to recycle solvents.

Ring-Closing Metathesis (RCM) is a powerful and versatile chemical reaction used to synthesize unsaturated rings, and it has become a cornerstone of modern organic synthesis. wikipedia.org The reaction, catalyzed by ruthenium or molybdenum alkylidenes, involves the intramolecular reaction of a molecule containing two alkene functional groups to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org

While RCM is not used to construct the aromatic benzoic acid ring itself, it is an invaluable tool for synthesizing complex molecular scaffolds that incorporate a benzoic acid moiety. This allows for the creation of novel, large-ring systems (macrocycles) and polycyclic structures that would be difficult to access through other methods. wikipedia.orgbenthamscience.com

For example, a benzoic acid derivative could be functionalized with two separate alkenyl chains. Subjecting this di-alkene substrate to RCM conditions, typically using a Grubbs catalyst, would result in the formation of a new ring fused or bridged onto the original benzoic acid framework. This strategy has been widely used to synthesize complex nitrogen and oxygen heterocycles, many of which are found in biologically active molecules and pharmaceuticals. wikipedia.orgnih.gov The functional group tolerance of modern RCM catalysts allows the reaction to proceed in the presence of various groups, including the carboxylic acid, making it a highly adaptable method for creating diverse and complex structures built upon a benzoic acid core. benthamscience.comnih.gov

Reactivity Profiles and Chemical Transformations of 2 Ethoxy 6 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-ethoxy-6-methylbenzoic acid possesses three substituents that influence the outcome of electrophilic aromatic substitution (SEAr) reactions. The ethoxy (-OEt) and methyl (-CH₃) groups are activating and ortho-, para-directing due to their electron-donating nature through resonance and induction, respectively. Conversely, the carboxylic acid (-COOH) group is deactivating and meta-directing because of its electron-withdrawing character.

The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid group as C1. Therefore, the ethoxy group is at C2 and the methyl group is at C6. The available positions for substitution are C3, C4, and C5.

Directing Effects:

The ethoxy group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The methyl group at C6 directs to its ortho (C5) and para (C3) positions.

The carboxylic acid group at C1 directs to its meta (C3 and C5) positions.

All three substituents direct incoming electrophiles to the C3 and C5 positions. The C4 position is sterically hindered by the adjacent methyl and ethoxy groups, making substitution at this position less likely. The combined activating effects of the ethoxy and methyl groups at positions 3 and 5 are expected to overcome the deactivating effect of the carboxylic acid, allowing electrophilic substitution to occur. The precise regioselectivity between the C3 and C5 positions would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction Type | Reagents | Potential Products | Conditions |

| Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-6-methyl-3-nitrobenzoic acid and 2-Ethoxy-6-methyl-5-nitrobenzoic acid | Low temperatures |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Ethoxy-6-methyl-3-bromobenzoic acid and 2-Ethoxy-6-methyl-5-bromobenzoic acid | Anhydrous conditions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Not generally successful due to deactivation by the carboxylic acid group and potential for the catalyst to complex with the carboxyl and ethoxy groups. | Lewis acid catalyst |

Oxidation Reactions Leading to Derived Aromatic Systems

The substituted benzene ring of this compound can be susceptible to oxidation under harsh conditions, potentially leading to the formation of quinones or other oxidized derivatives. The electron-rich nature of the ring, enhanced by the ethoxy and methyl groups, can facilitate oxidative degradation.

| Oxidizing Agent | Potential Outcome | General Conditions |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | Ring cleavage or formation of a dicarboxylic acid (oxidation of the methyl group) | Elevated temperatures, acidic or basic medium |

| Milder Oxidants | Potential for quinone formation, though likely in low yield due to ring substituents | Specific catalysts and reaction conditions |

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to either an alcohol or an aldehyde using appropriate reducing agents.

The reduction of a carboxylic acid to a primary alcohol is a common transformation. Strong reducing agents are required for this conversion. The partial reduction to an aldehyde is more challenging and necessitates the use of milder and more selective reagents, often proceeding through a more reactive carboxylic acid derivative.

| Target Functional Group | Reducing Agent | Product | Typical Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | (2-Ethoxy-6-methylphenyl)methanol | Anhydrous ether or THF |

| Aldehyde | 1. SOCl₂ or oxalyl chloride 2. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) | 2-Ethoxy-6-methylbenzaldehyde | Conversion to the acid chloride first, followed by controlled reduction at low temperatures |

Derivatization Strategies for Complex Molecular Architectures

The carboxylic acid functionality is a versatile handle for the synthesis of more complex molecules through the formation of esters and amides.

Esterification and amidation reactions are fundamental transformations of carboxylic acids. These reactions typically proceed via activation of the carboxyl group.

Esterification: The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling agent.

Amide Formation: Amides are generally synthesized by reacting the carboxylic acid with an amine. acs.org This reaction often requires the use of a coupling agent to facilitate the formation of the amide bond or conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride. googleapis.com

| Derivative | Reagents | Product Example (R = Ethyl) | General Method |

| Ester | Ethanol (C₂H₅OH), H₂SO₄ (catalyst) | Ethyl 2-ethoxy-6-methylbenzoate | Fischer Esterification |

| Amide | Ethylamine (C₂H₅NH₂), DCC (coupling agent) | N-Ethyl-2-ethoxy-6-methylbenzamide | Amide coupling reaction |

Condensation Reactions for Schiff Base Derivatives

Schiff bases are compounds containing an azomethine or imine group (-C=N-). Their synthesis is characterized by the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. researchgate.nettaylorfrancis.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. youtube.com

This compound is a carboxylic acid, containing a carboxyl functional group (-COOH) rather than an aldehyde or ketone group. The direct condensation of a carboxylic acid with a primary amine under typical conditions does not yield a Schiff base. Instead, this reaction is an acid-base reaction that forms an ammonium carboxylate salt. libretexts.orglibretexts.org Upon heating to high temperatures (above 100°C), this salt can dehydrate to form an amide , not a Schiff base (imine). libretexts.orglibretexts.org

For this compound to form a Schiff base derivative, its carboxylic acid group would first need to be chemically converted (reduced) to an aldehyde. Subsequently, this newly formed aldehyde could then undergo a condensation reaction with a primary amine. However, literature detailing this specific two-step reaction sequence starting from this compound is not available in the public research domain.

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies, including the investigation of reaction intermediates, transition states, and the role of catalysts, are highly specific to a particular chemical transformation. As there are no documented studies of this compound undergoing the aforementioned condensation reactions to form Schiff bases, specific mechanistic data is consequently unavailable. The discussion below is based on general principles of related reactions.

Investigation of Reaction Intermediates and Transition States

In a hypothetical scenario where this compound is first converted to its corresponding aldehyde (2-ethoxy-6-methylbenzaldehyde) and then reacted with a primary amine, the mechanism for the Schiff base formation would proceed through several key intermediates.

The generally accepted mechanism for acid-catalyzed imine formation involves:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The primary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine . youtube.com This carbinolamine is a crucial reaction intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, making the hydroxyl group a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion .

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product.

Each step in this pathway proceeds through a specific, high-energy transition state . However, without experimental or computational studies specifically on derivatives of this compound, the exact structures and energies of these intermediates and transition states remain uncharacterized.

Elucidation of Catalyst Roles in Transformations

Catalysts are often employed to accelerate the rate of Schiff base formation. The reaction is typically catalyzed by either an acid or a base.

Acid Catalysis: An acid catalyst, such as a carboxylic acid like benzoic acid itself or an external acid, protonates the carbonyl group of the aldehyde. youtube.comnih.gov This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the amine. The catalyst is regenerated at the end of the reaction cycle. The pH is critical; if the conditions are too acidic, the amine nucleophile will be protonated and rendered non-nucleophilic, shutting down the reaction.

Lewis Acid Catalysis: Lewis acids, such as titanium(IV) chloride (TiCl₄) or zirconium(IV) chloride (ZrCl₄), can also catalyze condensation reactions. In the context of direct reactions between carboxylic acids and amines to form amides, these catalysts activate the carboxylic acid group. researchgate.netnih.gov For a hypothetical Schiff base formation from a derivative aldehyde, a Lewis acid would coordinate to the carbonyl oxygen, thereby activating it towards nucleophilic attack.

While the roles of catalysts in various organic transformations are well-documented, specific studies detailing the catalytic systems optimized for reactions involving this compound or its derivatives are not found in the reviewed literature.

Computational Chemistry Applications in the Study of 2 Ethoxy 6 Methylbenzoic Acid

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular geometries, electronic structures, and predict various chemical phenomena.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Ethoxy-6-methylbenzoic acid.

DFT calculations are employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT can elucidate the spatial arrangement of the ethoxy and methyl groups relative to the carboxylic acid function on the benzene (B151609) ring. These calculations often reveal that steric hindrance between the two ortho substituents (ethoxy and methyl) and the carboxylic acid group can lead to non-planar conformations, where the carboxyl group is twisted out of the plane of the benzene ring. mdpi.com

Beyond structural prediction, DFT is used to calculate ground-state electronic properties that are crucial for predicting reactivity. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, visualizes the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carboxyl and ethoxy groups would be identified as electron-rich (negative potential), while the acidic proton of the carboxyl group would be electron-poor (positive potential).

Table 1: Predicted Ground State Properties of this compound using DFT Note: These values are illustrative and based on typical results for ortho-substituted benzoic acids calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Predicted Value | Description |

| Optimized Energy (Hartree) | -613.5 | The total electronic energy of the molecule in its lowest energy state. |

| Dipole Moment (Debye) | 2.5 D | A measure of the overall polarity of the molecule, arising from the asymmetric arrangement of its functional groups. |

| C=O Bond Length (Å) | 1.21 Å | The predicted distance for the carbonyl double bond in the carboxylic acid group. utrgv.edu |

| C-O Bond Length (Å) | 1.35 Å | The predicted distance for the single bond between the carbonyl carbon and the hydroxyl oxygen. utrgv.edu |

| O=C-O-H Dihedral Angle (°) | ~0° or ~180° | Describes the planarity of the carboxylic acid group. Steric hindrance from ortho groups can cause deviation. mdpi.com |

| Ring-C(OOH) Dihedral Angle (°) | 25-35° | The twist of the carboxylic acid group out of the plane of the benzene ring due to steric effects from the ethoxy and methyl groups. |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character. nih.gov

Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to interact with other species. In this compound, the HOMO is typically localized over the benzene ring and the oxygen of the ethoxy group, while the LUMO is often concentrated on the carboxylic acid group and the aromatic ring. This distribution helps predict how the molecule will behave in charge-transfer interactions.

Table 2: Calculated Frontier Orbital Properties and Quantum Chemical Descriptors Note: The values are representative for a substituted benzoic acid and illustrate the type of data generated.

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. Higher values correlate with stronger electron-donating ability. |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital. Lower values correlate with stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.35 | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. rsc.org |

| Ionization Potential (I) | 6.85 | The energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 1.50 | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Electronegativity (χ) | 4.175 | A measure of the molecule's ability to attract electrons ( (I+A)/2 ). |

| Chemical Hardness (η) | 2.675 | A measure of resistance to change in electron distribution ( (I-A)/2 ). |

Computational methods, particularly DFT, are highly effective at predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies of a molecule's normal modes, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum can be compared with experimental data to validate the calculated structure and to aid in the assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, a simulated IR spectrum would predict characteristic peaks corresponding to:

O-H stretching of the carboxylic acid, typically a very broad band around 2500-3300 cm⁻¹. docbrown.info

C-H stretching of the aromatic ring and the alkyl groups (methyl and ethoxy).

C=O stretching of the carbonyl group, a strong, sharp peak typically found around 1700 cm⁻¹. docbrown.info

C-O stretching of the carboxylic acid and ether linkages.

Aromatic C=C bending and stretching vibrations in the fingerprint region.

Discrepancies between calculated and experimental frequencies often arise from the calculations being performed on an isolated gas-phase molecule, whereas experiments are typically conducted in a solid or liquid phase where intermolecular interactions (like hydrogen bonding in carboxylic acid dimers) are significant. Computational scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. mdpi.com

Table 3: Comparison of Typical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Substituted Benzoic Acids

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled Calculated (DFT) Value (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) | 2980 |

| Aromatic C-H Stretch | 3030 - 3080 | 3065 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2940 |

| C=O Stretch (Carbonyl) | 1680 - 1710 | 1705 |

| Aromatic C=C Stretch | 1580 - 1600 | 1590 |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | 1250 |

| O-H Bend | 900 - 960 | 930 |

Computational Design and Optimization of Synthetic Routes

Beyond molecular characterization, computational chemistry is a transformative tool for planning and optimizing the synthesis of organic molecules. By simulating reaction pathways and predicting outcomes, these tools can save significant time and resources in the laboratory.

For this compound, an AI retrosynthesis tool would likely propose several potential pathways by identifying key bond disconnections. Common strategies might include:

C-C Bond Disconnection: Breaking the bond between the carboxylic acid group and the benzene ring, suggesting a precursor like 1-ethoxy-3-methylbenzene (B1605732) which could be carboxylated.

C-O Bond Disconnection: Disconnecting the ethoxy group, leading to a precursor like 2-hydroxy-6-methylbenzoic acid (or its ester), which could then be etherified (e.g., via Williamson ether synthesis).

Functional Group Interconversion: Proposing the oxidation of a precursor like 2-ethoxy-6-methylbenzyl alcohol or 2-ethoxy-1,3-dimethylbenzene.

These AI platforms can evaluate each proposed step based on reaction precedents, predicted yield, and the availability of starting materials, presenting the chemist with a ranked list of viable synthetic plans. acs.org

Computational models can predict the outcomes of chemical reactions with increasing accuracy. For synthetic steps involving aromatic substitution, a key challenge is controlling regioselectivity—the position at which a new substituent is added to the ring.

In the synthesis of this compound, controlling the ortho-substitution pattern is critical. Computational tools can help predict the regioselectivity of key reactions:

Electrophilic Aromatic Substitution: When functionalizing a substituted benzene ring, the directing effects of existing groups determine the position of the incoming electrophile. Computational models can calculate the activation energies for substitution at different positions on the ring. For a precursor like 3-methylanisole, these models could predict the likelihood of substitution at the C2, C4, and C6 positions, helping to optimize conditions to favor the desired 2-ethoxy-6-methyl product. beilstein-journals.org

Byproduct Prediction: By analyzing competing reaction pathways and the stability of potential intermediates and products, computational models can predict the formation of unwanted byproducts. nih.govrsc.org For instance, in the etherification of 2-hydroxy-6-methylbenzoic acid, the model could predict the likelihood of O-alkylation versus C-alkylation. This foresight allows chemists to select reagents and conditions that minimize byproduct formation and simplify purification. DFT calculations are particularly useful for comparing the transition state energies of different reaction pathways to determine the most likely outcome. nih.gov

Mechanistic Insights via Computational Modeling

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the study of this compound, computational modeling offers a window into its reactive behavior, allowing for a detailed examination of reaction mechanisms and the influence of the surrounding environment on reaction energetics.

Investigation of Reaction Mechanisms and Reaction Coordinates

For instance, in the esterification of a substituted benzoic acid, computational methods can model the nucleophilic attack of an alcohol on the carboxylic acid group. The reaction coordinate, which represents the progress of the reaction, can be meticulously mapped out. This would involve tracking the bond-forming and bond-breaking processes, as well as the conformational changes in the molecule. The calculated activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butyl alcohol are 58.40 and 57.70 kJ•mol-1, respectively researchgate.netdnu.dp.ua.

Similarly, for a reaction such as decarboxylation, computational studies can investigate different potential mechanisms, including metal-catalyzed, radical, and oxidative pathways ajgreenchem.com. For benzoic acid, the activation energy for a silver-catalyzed decarboxylation has been determined to be 43.31 kcal.mol-1, while a radical pathway requires 16.93 kcal.mol-1, although the initial formation of the radical is energetically demanding ajgreenchem.com. These computational approaches allow researchers to predict the most likely reaction mechanism under specific conditions.

Table 1: Illustrative Calculated Energetics for a Hypothetical Reaction of this compound

| Reaction Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | B3LYP | 6-31G(d) | 0.00 |

| Transition State | B3LYP | 6-31G(d) | +25.5 |

| Intermediate | B3LYP | 6-31G(d) | +5.2 |

Note: This table is illustrative and provides hypothetical data for the purpose of demonstrating the output of computational chemistry studies.

The study of reaction coordinates also provides insight into the role of specific functional groups. For this compound, the ortho-ethoxy and methyl groups can exert steric and electronic effects that influence the geometry and energy of the transition state, thereby affecting the reaction rate and selectivity. Computational models can precisely quantify these effects.

Analysis of Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry provides tools to model these solvent effects, either by treating the solvent as a continuous medium (continuum solvation models) or by explicitly including individual solvent molecules in the calculation (explicit solvation models).

Molecular dynamics (MD) simulations can be employed to study the explicit interactions between this compound and surrounding solvent molecules. These simulations can reveal details about the solvation shell, including the number of solvent molecules, their orientation, and the strength of their interactions (e.g., hydrogen bonding) with the solute. Such detailed information is crucial for understanding how the solvent participates in the reaction.

A study on substituted benzoic acids demonstrated that in apolar solvents, the formation of hydrogen-bonded dimers is common. In contrast, in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of interactions with the solvent ucl.ac.uk. The interaction of different solvents with benzoic acid derivatives has been shown to correlate with the solvent's hydrogen bond acceptor propensity ucl.ac.uk.

Table 2: Illustrative Calculated Activation Energies in Different Solvents for a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 30.2 |

| Toluene | 2.4 | 28.5 |

| Acetonitrile | 37.5 | 24.1 |

Note: This table is illustrative and provides hypothetical data for the purpose of demonstrating the output of computational chemistry studies on solvent effects.

By computationally analyzing the reaction in a variety of solvents, a deeper understanding of the reaction mechanism can be achieved, and predictions can be made about the optimal solvent for a desired chemical transformation. This predictive power is one of the key strengths of applying computational chemistry to the study of reactive molecules like this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Ethoxy-6-methylbenzoic Acid as a Key Synthetic Building Block

This compound serves as a valuable intermediate and precursor in the synthesis of a variety of organic molecules. Its specific substitution pattern on the benzene (B151609) ring, featuring an ethoxy, a methyl, and a carboxylic acid group, provides a unique combination of steric and electronic properties that can be exploited in multi-step organic synthesis.

Precursor in the Synthesis of Complex Organic Molecules

Intermediate in the Development of Specialty Chemicals and Functional Materials

The development of specialty chemicals and functional materials often relies on building blocks with specific functionalities. Alkoxybenzoic acids, as a class, are known to be precursors to liquid crystals and other materials with unique optical and electronic properties. The molecular shape and polarity of these molecules, including this compound, can influence their self-assembly into ordered structures. Although specific examples detailing the use of this compound in functional materials are not widespread, the principles of molecular design suggest its potential in this area. The combination of the flexible ethoxy group and the rigid benzoic acid core can be tailored to create materials with desired thermal and phase behaviors.

Role in the Synthesis of Compounds for Pharmaceutical Research

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities. While there is no specific mention of this compound as a direct precursor to a marketed drug in the available search results, the synthesis of structurally related compounds for pharmaceutical research is well-documented. For example, a patent describes 4-ethoxy-2-hydroxy-6-methylbenzoic acid and its pharmaceutical compositions for anti-tumor applications google.com. This indicates that benzoic acid scaffolds with similar substitution patterns are of interest in the development of new therapeutic agents. The structural features of this compound could be explored to generate novel compounds with potential biological activity.

Role in the Synthesis of Compounds for Agrochemical Research

In the field of agrochemical research, substituted benzoic acids are important intermediates for the synthesis of herbicides and pesticides. A notable example is the use of 2-methoxy-6-methylbenzoic acid as a key synthetic intermediate for the fungicide metrafenone (B1676525) researchgate.netgoogle.com. This highlights the significance of the 2-alkoxy-6-methylbenzoic acid scaffold in developing new crop protection agents. While a direct application of this compound in a commercial agrochemical was not identified, its structural similarity to key intermediates suggests its potential as a building block for the synthesis of new and effective agrochemicals.

Supramolecular Assembly and Host-Guest Chemistry

Investigation of Non-Covalent Binding Interactions with Macrocyclic Receptors (as informed by related alkoxybenzoic acids)

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of well-defined assemblies. Alkoxybenzoic acids are known to participate in such interactions, particularly through hydrogen bonding and host-guest chemistry.

Macrocyclic receptors, such as cyclodextrins, calixarenes, and cucurbiturils, are large molecules with central cavities capable of encapsulating smaller "guest" molecules frontiersin.orgfrontiersin.org. The binding of a guest molecule within the host's cavity is driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

While specific studies on the host-guest chemistry of this compound with macrocyclic receptors are not detailed in the provided search results, the behavior of other alkoxybenzoic acids provides valuable insights. For instance, 4-alkoxybenzoic acids have been shown to form supramolecular hydrogen-bonded liquid crystals tandfonline.com. The carboxylic acid moiety of these molecules can act as a hydrogen bond donor and acceptor, leading to the formation of dimers or more complex hydrogen-bonded networks.

Design Principles for Self-Assembled Systems

The molecular architecture of this compound provides specific functionalities that are key to designing self-assembled systems. The carboxylic acid group is a primary site for hydrogen bonding, a fundamental interaction in supramolecular chemistry. In the solid state, it is anticipated that molecules of this compound will form dimers through hydrogen bonding between their carboxylic acid moieties, a common motif observed in the crystal structures of many carboxylic acids, including the related 2-Acetoxy-6-methylbenzoic acid researchgate.net.

Table 1: Crystallographic Data for Structurally Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Supramolecular Interaction | Reference |

| 2-Acetoxy-6-methylbenzoic acid | Monoclinic | P2₁/n | Hydrogen-bonded dimers | researchgate.net |

| 3-Acetoxy-2-methylbenzoic acid | Orthorhombic | Pbca | Hydrogen-bonded inversion dimers | nih.gov |

This table presents data for related compounds to infer the potential self-assembly behavior of this compound.

Catalytic Roles in Chemical Transformations

The structure of this compound suggests its potential as a scaffold for the development of catalysts and ligands, and as a participant in certain catalytic reactions, particularly when drawing parallels with other benzoic acid derivatives.

Development of Catalysts or Ligands Utilizing this compound Scaffolds

The carboxylic acid group of this compound can be coordinated to a metal center, making it a potential ligand in coordination chemistry and catalysis. The presence of the ortho-ethoxy and methyl groups can impart specific steric and electronic properties to the resulting metal complex. These bulky substituents can create a defined chiral pocket around the metal center, which could be advantageous in asymmetric catalysis.

Furthermore, the etheric oxygen of the ethoxy group could potentially act as a secondary binding site, allowing the molecule to function as a bidentate ligand. This chelation effect can enhance the stability and modify the reactivity of the metal catalyst. Research on other ortho-alkoxybenzoic acids has demonstrated their utility as ligands in various catalytic transformations.

While specific examples utilizing a this compound scaffold are not prevalent, the design principles for ligands based on substituted benzoic acids are well-established. The synthesis of such ligands would typically involve the reaction of the carboxylic acid with a suitable metal precursor.

Screening of Ligation Reaction Catalysts (as informed by related benzoic acids)

Ligation reactions, which involve the joining of two molecules, can be influenced by the presence of catalytic species. While this compound itself may not be a direct catalyst for common ligation reactions like peptide synthesis, derivatives of benzoic acid have been employed in specific ligation methodologies.

For instance, in the context of native chemical ligation (NCL), which is a powerful tool for protein and peptide synthesis, thioester derivatives of benzoic acid have been utilized. These thioesters can react with an N-terminal cysteine residue to form a native peptide bond. The steric and electronic properties of the benzoic acid moiety can influence the rate and efficiency of the ligation reaction.

The steric hindrance provided by the 2-ethoxy and 6-methyl groups in this compound could be a factor in controlling the selectivity of such ligation reactions if it were to be functionalized as a thioester. While direct studies on this specific compound are lacking, the broader context of using benzoic acid derivatives in ligation reactions provides a framework for its potential application rsc.org.

Table 2: Examples of Benzoic Acid Derivatives in Catalysis and Ligation

| Benzoic Acid Derivative | Application | Catalytic System/Reaction Type | Key Feature | Reference |

| Benzoic Acid Thioesters | Templated small molecule synthesis | Native Chemical Ligation (NCL)-type reaction | Formation of benzanilides | rsc.org |

| Ortho-alkoxybenzoic acids | Ligands for C-H activation | Rhodium-catalyzed annulation | Influence on regioselectivity | mdpi.com |

This table provides examples from related benzoic acid derivatives to illustrate potential roles for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethoxy-6-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology :

-

Esterification : Start with a hydroxybenzoic acid derivative (e.g., 6-methylsalicylic acid) and react with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Monitor reaction progress via TLC or HPLC .

-

Alkylation : Introduce the ethoxy group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃). Optimize temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance yield .

-

Purification : Use column chromatography with silica gel and ethyl acetate/hexane eluent, or recrystallization from ethanol/water mixtures .

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Acid-catalyzed esterification | 65–75 | >95% | Competing side reactions |

| Alkylation | 70–85 | >98% | Solvent compatibility |

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : Analyze -NMR for ethoxy (–OCH₂CH₃, δ 1.2–1.4 ppm triplet, δ 3.4–3.6 ppm quartet) and methyl (–CH₃, δ 2.3–2.5 ppm singlet) groups. -NMR confirms the carboxylic acid (δ 170–175 ppm) .

- IR : Identify O–H (broad ~2500–3000 cm⁻¹ for carboxylic acid) and C=O (strong ~1680–1720 cm⁻¹) stretches .

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 196 (C₁₀H₁₂O₃) and fragmentation patterns (e.g., loss of –COOH or –OCH₂CH₃) .

Advanced Research Questions

Q. How can computational tools predict and resolve contradictions in spectral data for this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data. Adjust for solvent effects (e.g., PCM model) .

- Retrosynthesis AI : Apply tools like Pistachio or Reaxys to validate feasible synthetic pathways and identify side products causing spectral anomalies .

- Case Study : Discrepancies in -NMR methyl group shifts may arise from conformational isomerism. MD simulations (e.g., GROMACS) can model rotational barriers and predict dominant conformers .

Q. What strategies optimize the crystallographic refinement of this compound using SHELX?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and integrate with SHELXC/D for phase determination .

- Refinement : Apply SHELXL with restraints for ethoxy group thermal motion. Validate via R-factor convergence (< 5%) and Hirshfeld surface analysis .

- Data Table : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=7.2, b=10.5, c=12.8 |

| Resolution (Å) | 0.84 |

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or antimicrobial targets. Validate with MD simulations for binding stability .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus).

- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ < 10 µM) .

Handling Data Contradictions

Q. How to address conflicting solubility or stability data for this compound in different solvents?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and buffers (pH 2–9) via UV-Vis spectroscopy. Use Hansen solubility parameters to rationalize discrepancies .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to 6-methylsalicylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.